molecular formula C7H7KO3 B12667960 Potassium;formaldehyde;3-hydroxyphenolate CAS No. 155122-63-7

Potassium;formaldehyde;3-hydroxyphenolate

Cat. No.: B12667960
CAS No.: 155122-63-7
M. Wt: 178.23 g/mol
InChI Key: DAGCPTZMQDNGMQ-UHFFFAOYSA-M
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Description

Formaldehyde, polymer with 1,3-benzenediol, potassium salt is a synthetic polymer formed by the reaction of formaldehyde with 1,3-benzenediol in the presence of potassium ions. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of formaldehyde, polymer with 1,3-benzenediol, potassium salt involves the polymerization of formaldehyde with 1,3-benzenediol in an alkaline medium. The reaction typically occurs in the presence of potassium hydroxide, which acts as a catalyst. The reaction conditions include maintaining a temperature range of 60-80°C and a pH of around 8-10. The polymerization process results in the formation of a polymeric network with potassium ions integrated into the structure .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of formaldehyde and 1,3-benzenediol to a reaction vessel containing potassium hydroxide. The reaction mixture is stirred and heated to the desired temperature, and the pH is carefully monitored and adjusted as needed. The resulting polymer is then purified and dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Formaldehyde, polymer with 1,3-benzenediol, potassium salt undergoes various chemical reactions, including:

    Oxidation: The polymer can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the polymer back to its monomeric forms.

    Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or neutral conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.

Major Products Formed

Scientific Research Applications

Formaldehyde, polymer with 1,3-benzenediol, potassium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of formaldehyde, polymer with 1,3-benzenediol, potassium salt involves the interaction of the polymer with various molecular targets. The polymer can form cross-links with proteins and other biomolecules, affecting their structure and function. This cross-linking ability is exploited in applications such as tissue fixation and stabilization. The potassium ions in the polymer also play a role in modulating the polymer’s properties and interactions.

Comparison with Similar Compounds

Similar Compounds

    Formaldehyde, polymer with phenol: Similar in structure but uses phenol instead of 1,3-benzenediol.

    Formaldehyde, polymer with urea: Uses urea as the co-monomer, resulting in different properties and applications.

    Formaldehyde, polymer with melamine: Involves melamine, leading to a more rigid and thermally stable polymer.

Uniqueness

Formaldehyde, polymer with 1,3-benzenediol, potassium salt is unique due to the presence of potassium ions, which enhance its solubility and reactivity. The use of 1,3-benzenediol provides specific structural characteristics that differentiate it from other formaldehyde-based polymers.

Properties

CAS No.

155122-63-7

Molecular Formula

C7H7KO3

Molecular Weight

178.23 g/mol

IUPAC Name

potassium;formaldehyde;3-hydroxyphenolate

InChI

InChI=1S/C6H6O2.CH2O.K/c7-5-2-1-3-6(8)4-5;1-2;/h1-4,7-8H;1H2;/q;;+1/p-1

InChI Key

DAGCPTZMQDNGMQ-UHFFFAOYSA-M

Canonical SMILES

C=O.C1=CC(=CC(=C1)[O-])O.[K+]

Origin of Product

United States

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